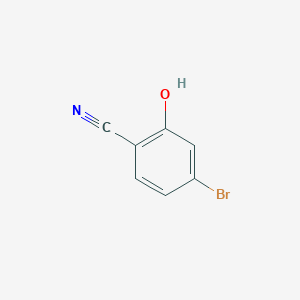

4-Bromo-2-hidroxibenzonitrilo

Descripción general

Descripción

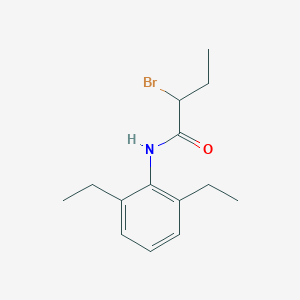

4-Bromo-2-hydroxybenzonitrile, or 4-BnOH for short, is an organic compound with a wide range of applications in the scientific, industrial, and medical fields. It is a versatile compound that can be used in various experiments, such as in synthetic organic chemistry and biochemistry. 4-BnOH is also known for its ability to act as a catalyst in various reactions, which makes it a valuable tool for research and development.

Aplicaciones Científicas De Investigación

Síntesis de análogos de isoquinolin-1(2H)-ona

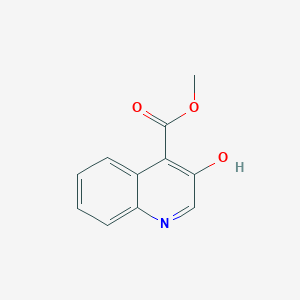

Este compuesto se utiliza como reactivo de síntesis en la síntesis de análogos de isoquinolin-1(2H)-ona fusionados en 3,4. Estos análogos tienen aplicaciones potenciales en química medicinal, particularmente en la síntesis de compuestos con propiedades terapéuticas .

Heterociclos ampakínicos para enfermedades neurodegenerativas

“4-Bromo-2-hidroxibenzonitrilo” también se utiliza en la creación de heterociclos ampakínicos. Los ampakínicos son compuestos que modulan los receptores AMPA glutamatérgicos y muestran promesa como terapia para enfermedades neurodegenerativas .

Investigación de materiales ópticos no lineales

Las propiedades ópticas de los cristales derivados de este compuesto, como el cristal 4B2MBN, se estudian por su comportamiento óptico no lineal, que es crucial para el desarrollo de tecnologías de comunicación óptica .

Medidas de seguridad y manipulación

En términos de seguridad, este producto químico se maneja con medidas específicas, como el uso de productos químicos secos, dióxido de carbono o espuma resistente al alcohol en caso de incendios .

Uso educativo

Por último, se puede utilizar para fines educativos en la enseñanza de la síntesis orgánica y los mecanismos de reacción que implican compuestos halogenados.

Estructura cristalina de 3-bromo-2-hidroxibenzonitrilo Un crecimiento fácil, comportamiento óptico del cristal orgánico óptico no lineal This compound - Hoja de datos de seguridad

Mecanismo De Acción

Target of Action

It’s known that brominated compounds often interact with various biological targets, including proteins and enzymes, influencing their function .

Mode of Action

The mode of action of 4-Bromo-2-hydroxybenzonitrile involves a free radical reaction. In the initiating step, N-bromosuccinimide loses the N-bromo atom, leaving behind a succinimidyl radical. This radical removes a hydrogen atom to form succinimide, and then reacts with N-bromosuccinimide to form the brominated compound .

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, including nucleophilic substitution and oxidation .

Pharmacokinetics

The molecular weight of 19802 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .

Result of Action

Brominated compounds can influence the function of various biological targets, potentially leading to changes at the molecular and cellular levels .

Action Environment

The action of 4-Bromo-2-hydroxybenzonitrile can be influenced by various environmental factors. For instance, it is recommended to store the compound in a cool and dark place, below 15°C . This suggests that temperature and light exposure may affect its stability and efficacy .

Análisis Bioquímico

Biochemical Properties

4-Bromo-2-hydroxybenzonitrile plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. It is known to interact with phenolase enzymes, which are involved in the oxidation of phenols to quinones. The hydroxyl group at the 2-position of 4-Bromo-2-hydroxybenzonitrile allows it to act as a substrate for these enzymes, leading to the formation of brominated quinones. Additionally, this compound can interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. The interactions with these enzymes can result in the formation of reactive intermediates that may further participate in biochemical pathways .

Cellular Effects

4-Bromo-2-hydroxybenzonitrile has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are essential for the regulation of cellular functions. This compound has also been shown to impact gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes. Furthermore, 4-Bromo-2-hydroxybenzonitrile can alter cellular metabolism by affecting the activity of metabolic enzymes, resulting in changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-2-hydroxybenzonitrile involves its binding interactions with various biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of other substrates. Additionally, 4-Bromo-2-hydroxybenzonitrile can interact with DNA, leading to changes in gene expression by modulating the binding of transcription factors. These molecular interactions are crucial for understanding the compound’s effects on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2-hydroxybenzonitrile can change over time. The compound is relatively stable at room temperature, but it can undergo degradation under certain conditions, such as exposure to light or heat. Long-term studies have shown that prolonged exposure to 4-Bromo-2-hydroxybenzonitrile can lead to cumulative effects on cellular functions, including alterations in cell growth and viability. These temporal effects are important for designing experiments and interpreting results in biochemical research .

Dosage Effects in Animal Models

The effects of 4-Bromo-2-hydroxybenzonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular functions, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxicity studies have shown that high doses of 4-Bromo-2-hydroxybenzonitrile can cause adverse effects, such as oxidative stress and cell death. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research .

Metabolic Pathways

4-Bromo-2-hydroxybenzonitrile is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can participate in further biochemical reactions. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of 4-Bromo-2-hydroxybenzonitrile within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, 4-Bromo-2-hydroxybenzonitrile can bind to intracellular proteins, affecting its localization and accumulation. These transport and distribution mechanisms are important for understanding the compound’s bioavailability and effects on cellular functions .

Subcellular Localization

4-Bromo-2-hydroxybenzonitrile exhibits specific subcellular localization, which can influence its activity and function. The compound can be localized to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on its interactions with targeting signals and post-translational modifications. For instance, the presence of a hydroxyl group at the 2-position may facilitate its targeting to the nucleus, where it can interact with DNA and transcription factors. Understanding the subcellular localization of 4-Bromo-2-hydroxybenzonitrile is crucial for elucidating its molecular mechanisms and effects on cellular functions .

Propiedades

IUPAC Name |

4-bromo-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHSHGVACWNGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514168 | |

| Record name | 4-Bromo-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288067-35-6 | |

| Record name | 4-Bromo-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.